![molecular formula C7H12N2S B14445762 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile CAS No. 75985-38-5](/img/structure/B14445762.png)
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom The presence of the aziridine ring imparts significant strain energy, making this compound highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods: Industrial production of aziridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts like Montmorillonite K-10 can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfanyl group.
Ring-Opening Reactions: The high strain energy of the aziridine ring makes it susceptible to ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .
Scientific Research Applications
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile involves its high reactivity due to the strain energy of the aziridine ring. This strain energy facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): Used as a crosslinker in polymer chemistry.
Uniqueness: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is unique due to the presence of both a nitrile group and a methylsulfanyl group, which influence its reactivity and potential applications. The combination of these functional groups with the aziridine ring makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
75985-38-5 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(3-methylsulfanylpropyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2S/c1-10-4-2-3-9-6-7(9)5-8/h7H,2-4,6H2,1H3 |
InChI Key |
DXEFILDXSFLEIC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCN1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


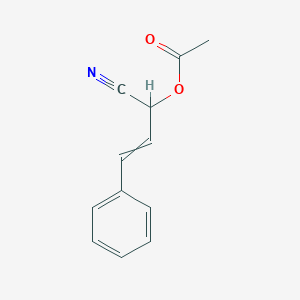
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)

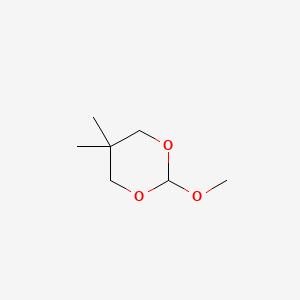
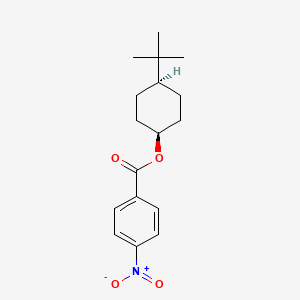

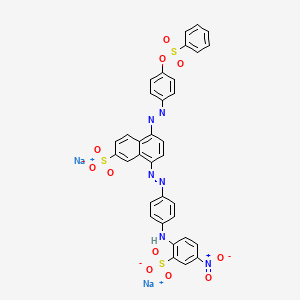
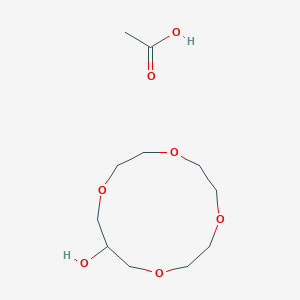
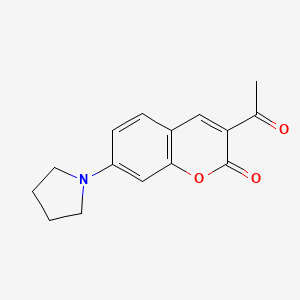
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
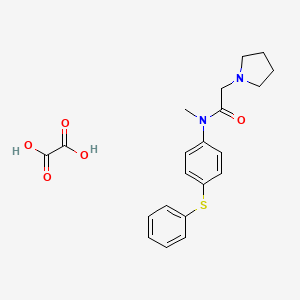
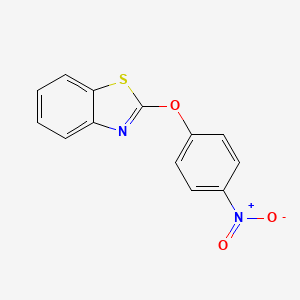
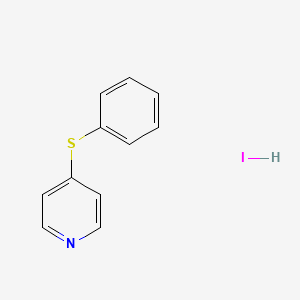
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
